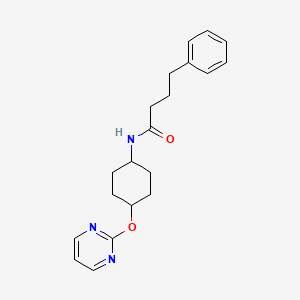
4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide is a synthetic organic compound designed for various applications in scientific research. This compound features a complex molecular structure, characterized by phenyl and cyclohexyl groups, as well as a pyrimidin-2-yloxy moiety. The unique chemical configuration of this compound imparts specific properties that make it valuable in multiple fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide can be achieved through a multi-step organic synthesis process involving various reagents and catalysts. A typical synthetic route might involve the following steps:
Formation of Cyclohexyl Intermediate: : This step often involves the reaction of a cyclohexanone derivative with a pyrimidin-2-yloxy compound under basic conditions to form a cyclohexyl intermediate.
Introduction of Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the intermediate reacts with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Amide Formation: : The final step involves the formation of the amide bond, typically achieved by coupling the intermediate with a butanoic acid derivative using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of the synthetic route to ensure cost-effectiveness and high yield. This typically involves:
Scaling up the reaction conditions: : Ensuring that the reactions are performed under controlled temperature and pressure to maximize yield.
Continuous flow synthesis: : Using continuous flow reactors to allow for better control over reaction parameters and increased production efficiency.
Purification: : Employing chromatographic techniques to purify the final product.
化学反应分析
Types of Reactions: 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can undergo oxidative reactions to form corresponding oxides.
Reduction: : Reduction reactions can yield various reduced derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include:
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substituting agents: : Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed: The major products formed from these reactions include:
Oxidized derivatives such as ketones and carboxylic acids.
Reduced derivatives such as alcohols and amines.
Substituted derivatives with various functional groups attached to the phenyl or pyrimidin-2-yloxy moieties.
科学研究应用
4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, the compound is often used as a probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable in elucidating the mechanisms of cellular functions and pathways.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It is evaluated for its efficacy in targeting specific diseases and conditions, potentially leading to the development of new pharmaceuticals.
Industry: Industrial applications of this compound include its use in the synthesis of materials with specific properties, such as polymers and advanced composites. Its structural versatility allows for the design of materials with desired mechanical and chemical characteristics.
作用机制
Molecular Targets: The mechanism of action of 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Pathways Involved: The pathways involved in the action of this compound include:
Signal transduction pathways: : Modulation of signaling molecules and cascades.
Metabolic pathways: : Interaction with enzymes involved in metabolic processes.
Gene expression pathways: : Regulation of transcription factors and gene expression.
相似化合物的比较
Similar Compounds: Similar compounds include other phenyl and cyclohexyl derivatives with functional groups attached to heterocyclic moieties. These compounds share structural features with 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide but differ in their specific functional groups and overall molecular configuration.
Uniqueness: The uniqueness of this compound lies in its specific combination of phenyl, cyclohexyl, and pyrimidin-2-yloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific research and industrial applications.
Hope you found this detailed breakdown insightful! Anything else you’d like to dig into?
属性
IUPAC Name |
4-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(9-4-8-16-6-2-1-3-7-16)23-17-10-12-18(13-11-17)25-20-21-14-5-15-22-20/h1-3,5-7,14-15,17-18H,4,8-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOKHZMCURMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCC2=CC=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














